molecular formula C18H36N2O2 B14712266 Hexanamide, N,N'-1,6-hexanediylbis- CAS No. 21150-81-2

Hexanamide, N,N'-1,6-hexanediylbis-

Cat. No.: B14712266
CAS No.: 21150-81-2
M. Wt: 312.5 g/mol
InChI Key: FEEWLVLWKFQOFB-UHFFFAOYSA-N
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Description

Hexanamide, N,N’-1,6-hexanediylbis- is a chemical compound with the molecular formula C14H28N2O2. It is a type of amide, specifically a diamide, where two hexanamide groups are connected by a hexanediyl linker. This compound is known for its applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N,N’-1,6-hexanediylbis- can be synthesized through a reaction between hexanediamine and hexanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexanediamine+2Hexanoyl chlorideHexanamide, N,N’-1,6-hexanediylbis-+2HCl\text{Hexanediamine} + 2 \text{Hexanoyl chloride} \rightarrow \text{Hexanamide, N,N'-1,6-hexanediylbis-} + 2 \text{HCl} Hexanediamine+2Hexanoyl chloride→Hexanamide, N,N’-1,6-hexanediylbis-+2HCl

Industrial Production Methods

In an industrial setting, the production of Hexanamide, N,N’-1,6-hexanediylbis- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N’-1,6-hexanediylbis- undergoes various chemical reactions including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-substituted amides.

Scientific Research Applications

Hexanamide, N,N’-1,6-hexanediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar structure with ethyl groups on the hexanamide.

    N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Contains benzyl and amino groups.

    N,N’-1,6-hexanediylbis(butanamide): Shorter carbon chain in the amide groups.

Uniqueness

Hexanamide, N,N’-1,6-hexanediylbis- is unique due to its specific hexanediyl linker and the properties it imparts. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

21150-81-2

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N-[6-(hexanoylamino)hexyl]hexanamide

InChI

InChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

FEEWLVLWKFQOFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCCCCNC(=O)CCCCC

Origin of Product

United States

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